molecular formula C37H65KN7O17P3S B167432 palmitoyl-CoA CAS No. 1763-10-6

palmitoyl-CoA

Cat. No. B167432
CAS RN: 1763-10-6
M. Wt: 1005.9 g/mol
InChI Key: MNBKLUUYKPBKDU-TZIIWEFPSA-N
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Description

Palmitoyl-CoA is an acyl-CoA thioester . It is an “activated” form of palmitic acid and can be transported into the mitochondrial matrix by the carnitine shuttle system . Once inside, it can participate in beta-oxidation .


Synthesis Analysis

Palmitoyl-CoA is formed from palmitic acid . This reaction is often referred to as the “activation” of a fatty acid. The activation is catalyzed by palmitoyl-coenzyme A synthetase and the reaction proceeds through a two-step mechanism, in which palmitoyl-AMP is an intermediate . The reaction is driven to completion by the exergonic hydrolysis of pyrophosphate .


Molecular Structure Analysis

Palmitoyl-CoA has a complex molecular structure . It contains a 16-carbon chain attached to a coenzyme A molecule through a thioester bond .


Chemical Reactions Analysis

Once inside the mitochondrial matrix, palmitoyl-CoA may undergo β-oxidation . Alternatively, palmitoyl-CoA is used as a substrate in the biosynthesis of sphingosine .


Physical And Chemical Properties Analysis

Palmitoyl-CoA is an acyl-CoA thioester . It has a molar mass of 1004.94 g/mol .

Scientific Research Applications

Inhibition of Mitochondrial Functions

  • Palmitoyl-CoA acts as a potent inhibitor of mitochondrial nicotinamide nucleotide transhydrogenase, affecting both the nonenergy-linked and energy-linked transhydrogenase reactions in mitochondria. This inhibition is competitive with NADP(H) and has implications for the mechanism of the transhydrogenase reaction and its metabolic functions (Rydström et al., 1971).
  • It also inhibits mitochondrial adenosine diphosphate (ADP) phosphorylation, affecting the electron transport-linked phosphorylation of ADP by rat heart mitochondria. This inhibition is dependent on mitochondrial and ADP concentration and is reversible (Pande & Blanchaer, 1971).
  • Palmitoyl-CoA inhibits the pH-dependent anion-conducting channel in the inner membrane of rat liver mitochondria. It selectively affects chloride uniport and might play a role in controlling thermogenesis in liver mitochondria (Halle-Smith et al., 1988).

Regulation of Enzymatic Activities

  • It inhibits acetyl-CoA carboxylase in chick liver, suggesting its role in the regulation of fatty acid synthesis. This inhibition is competitive with citrate and reversible (Goodridge, 1972).
  • Palmitoyl-CoA affects the activity of adenine nucleotide translocase by removing bound ADP and atractylate from the translocator on the mitochondrial membrane, indicating its role in adenine nucleotide transport (Woldegiorgis & Shrago, 1979).
  • It acts as a substrate for acyl-CoA oxidase in rat liver, playing a role in fatty acid oxidation (Osumi & Hashimoto, 1978).

Involvement in Cellular and Biochemical Processes

  • Palmitoyl-CoA is involved in the synthesis of phosphatidic acid in Escherichia coli, where it acts as a substrate for acyl-coenzyme A: l-α-glycerol-phosphate trans-acylase (Kito & Pizer, 1969).
  • It can be a metabolic intermediate in the fatty acid incorporation pathway into erythrocyte membrane phospholipids (Arduini et al., 1990).
  • Palmitoyl-CoA facilitates the uptake of palmitoyl-CoA across the endoplasmic reticulum membrane, indicating its role in Shh signaling and the transfer of palmitate to proteins (Asciolla & Resh, 2019).

Potential Regulatory and Inhibitory Roles

  • It dissociates and inhibits the fatty acid synthetase complex from Mycobacterium smegmatis, suggesting its role as a feedback inhibitor in fatty acid synthesis (Flick & Bloch, 1975).
  • Palmitoyl-CoA's solubility in acyltransferase assay buffers is affected by Mg2+ concentrations, highlighting its role in enzymatic assays and possibly in enzyme regulation (Constantinides & Steim, 1986).
  • It inhibits glucose 6-phosphate dehydrogenase by causing dissociation of the enzyme's subunits, indicating a regulatory role in metabolic pathways (Kawaguchi & Bloch, 1974).

Safety And Hazards

When handling palmitoyl-CoA, one should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Recent research has highlighted the transformative potential of studying palmitoylation in cancer treatment . Palmitoyl-CoA serves an important dual purpose as it is not only a key metabolite fueling energy metabolism, but is also a substrate for this post-translational modification . Therefore, understanding the role of palmitoylation in regulating substrate metabolism could lead to groundbreaking therapeutic strategies .

properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h24-26,30-32,36,47-48H,4-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/t26-,30-,31-,32+,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBKLUUYKPBKDU-BBECNAHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H66N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027137
Record name Palmitoyl coenzyme A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1005.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Palmityl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001338
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

palmitoyl-CoA

CAS RN

1763-10-6
Record name Palmitoyl CoA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1763-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palmitoyl coenzyme A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-palmitoylcoenzyme A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.616
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Palmityl-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001338
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26,100
Citations
PP Van Veldhoven, G Vanhove, S Assselberghs… - Journal of Biological …, 1992 - Elsevier
… has been partially purified in our Substrate dependences of palmitoyl-CoA oxidase and some proliferators, laboratory.Itsnative molecular massis 139kDa, andit pristanoyl-CoA oxidase …
Number of citations: 163 www.sciencedirect.com
S Lahiri, AH Futerman - Journal of Biological Chemistry, 2005 - ASBMB
… analyzed using 1-[ 14 C]palmitoyl-CoA after no addition or addition of DOPC or … ]palmitoyl-CoA (14C16-CoA) or 1-[ 14 C]stearoyl-CoA (14C16-CoA)(B) and using 1-[ 14 C]palmitoyl-CoA …
Number of citations: 145 www.jbc.org
TY Nazarko, K Ozeki, A Till, G Ramakrishnan… - Journal of Cell …, 2014 - rupress.org
… concentrations of palmitoyl-CoA on GST-Atg30 binding to His-Atg37ΔC (Fig. 7 F). At 36 µM, palmitoyl-CoA started to inhibit and, at 360 µM, palmitoyl-CoA completely inhibited this …
Number of citations: 111 rupress.org
MR Hojjati, Z Li, XC Jiang - Biochimica et Biophysica Acta (BBA)-Molecular …, 2005 - Elsevier
… Serine palmitoyl-CoA transferase (SPT) is the key enzyme in sphingolipid biosynthesis. To evaluate in vivo SPT activity and its role in sphingolipid metabolism, we applied homologous …
Number of citations: 194 www.sciencedirect.com
H Tominaga, H Katoh, K Odagiri… - American Journal …, 2008 - journals.physiology.org
… PA is converted to its CoA ester form [palmitoyl-CoA (Pal-CoA)] in the cytosol (12), and Pal-CoA is taken up by mitochondria as a carnitine ester form [palmitoyl-l-carnitine (Pal-car)] …
Number of citations: 74 journals.physiology.org
JL Watts, J Browse - Biochemical and biophysical research …, 2000 - Elsevier
… We suggest that the palmitoyl-CoA desaturase FAT-5 plays a special role in the synthesis of cis-vaccenic acid in the nematode triacylglycerol stores or membrane phospholipids. Unlike …
Number of citations: 164 www.sciencedirect.com
B Weiss, W Stoffel - European journal of biochemistry, 1997 - Wiley Online Library
… Long-chain bases originate from the condensation of serine and palmitoyl-CoA to 3-0x0… of sphingolipid biosynthesis, serine palmitoyltransferase (SPT; palmitoyl-CoA:L-serine C-palmi…
Number of citations: 250 febs.onlinelibrary.wiley.com
DA Rudnick, T Lu… - Proceedings of the …, 1992 - National Acad Sciences
… We reasoned that if the location of this bend is measured from the carboxyl rather than methyl terminus of the acyl chain, it might be possible to convert palmitoyl-CoA from a very poor …
Number of citations: 56 www.pnas.org
J Ciapaite, SJL Bakker, M Diamant… - The FEBS …, 2006 - Wiley Online Library
… To test the notion that the palmitoyl-CoA-induced increase in Δψ would … palmitoyl-CoA on H 2 O 2 production in mitochondria respiring on succinate. Figure 1A shows that palmitoyl-CoA …
Number of citations: 60 febs.onlinelibrary.wiley.com
M Miyazaki, FE Gomez, JM Ntambi - Journal of lipid research, 2002 - ASBMB
… mammals also have a palmitoyl-CoA Δ6 desaturase that inserts a double bond between positions 5 and 6 in C16:0 to synthesize C16:1n-10. The palmitoyl-CoA Δ6 desaturase may be …
Number of citations: 91 www.jlr.org

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